molecular formula C13H14N2O5 B1311779 diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate CAS No. 161468-57-1

diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate

Cat. No.: B1311779
CAS No.: 161468-57-1
M. Wt: 278.26 g/mol
InChI Key: IWMJHUHILXJBEO-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole core with ester functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions may vary, but common reagents include acetic acid or sodium ethoxide as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2,3-dione, while reduction can produce diethyl 2-amino-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate.

Scientific Research Applications

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    2-Aminobenzimidazole: Contains an amino group at the 2-position.

Uniqueness

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate is unique due to the presence of ester groups, which can influence its reactivity and biological activity. Compared to other benzimidazole derivatives, it offers different functionalization possibilities, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

diethyl 2-oxobenzimidazole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-3-19-12(17)14-9-7-5-6-8-10(9)15(11(14)16)13(18)20-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMJHUHILXJBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435769
Record name diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161468-57-1
Record name diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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